Diallyltelluride
Description
Structure
2D Structure
Properties
CAS No. |
113402-46-3 |
|---|---|
Molecular Formula |
C6H10Te |
Molecular Weight |
209.7 g/mol |
IUPAC Name |
3-prop-2-enyltellanylprop-1-ene |
InChI |
InChI=1S/C6H10Te/c1-3-5-7-6-4-2/h3-4H,1-2,5-6H2 |
InChI Key |
DHVJTZIICQZTJY-UHFFFAOYSA-N |
SMILES |
C=CC[Te]CC=C |
Canonical SMILES |
C=CC[Te]CC=C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Diallyltelluride
Established Synthetic Routes and Their Mechanistic Considerations
The synthesis of diallyltelluride can be achieved through several established methods. These routes are foundational in organotellurium chemistry and provide reliable means for obtaining this compound.
Synthesis via Telluride Dianion Reactions
A common and effective method for synthesizing symmetrical dialkyl tellurides, including this compound, involves the double alkylation of a telluride dianion (Te²⁻). thieme-connect.denih.gov This dianion is typically generated in situ by the reduction of elemental tellurium. thieme-connect.de
One of the most convenient and widely applicable methods for this reduction utilizes sodium borohydride (B1222165) (NaBH₄). nih.govmdpi.comthieme-connect.de The reaction involves treating elemental tellurium with NaBH₄ in a suitable solvent, such as ethanol (B145695) or dimethylformamide (DMF), to produce sodium telluride (Na₂Te). mdpi.comthieme-connect.deresearchgate.net The resulting telluride dianion then reacts with an alkylating agent, in this case, an allyl halide like allyl bromide, to yield this compound. researchgate.net
The general reaction can be represented as follows: Te + 2 NaBH₄ → Na₂Te + 2 BH₃ Na₂Te + 2 CH₂=CHCH₂Br → (CH₂=CHCH₂)₂Te + 2 NaBr
This method is advantageous due to its mild reaction conditions and the avoidance of more hazardous reducing agents like metallic sodium or hydrazine (B178648). mdpi.com The reaction of disodium (B8443419) telluride with two equivalents of allyl bromide in absolute ethanol at 0°C under an argon atmosphere has been reported to afford diallyl telluride in an 83% yield. researchgate.net
Table 1: Synthesis of this compound via Telluride Dianion Reaction
| Reducing Agent | Alkylating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Sodium Borohydride (NaBH₄) | Allyl Bromide | Ethanol | 0 | 83 | researchgate.net |
| Sodium Formaldehyde Sulfoxylate | Alkyl Halides | Aqueous NaOH | - | - | thieme-connect.de |
Other Synthetic Strategies for Organotellurium Ligands Applicable to this compound
Beyond the direct use of telluride dianions, other synthetic strategies for organotellurium ligands can be adapted for the synthesis of this compound. These methods often involve the reaction of organometallic reagents with tellurium sources or the use of phase-transfer catalysis. researchgate.netrsc.orgresearchgate.net
One such strategy involves the insertion of elemental tellurium into organometallic compounds. researchgate.net For instance, Grignard reagents (RMgX) or organolithium compounds (RLi) can react with elemental tellurium to form organotellurolates (RTe-), which can then be alkylated. nih.gov While often used for unsymmetrical tellurides, this approach can be adapted for symmetrical tellurides like this compound. thieme-connect.de
Phase-transfer catalysis (PTC) offers another versatile approach. researchgate.netcrdeepjournal.orgacenet.edu This method facilitates the reaction between reactants in immiscible phases, typically an aqueous phase containing the telluride source and an organic phase with the alkylating agent. crdeepjournal.orgacenet.edu The use of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) or phosphonium (B103445) salt, is crucial for transporting the reactive species across the phase boundary. acenet.edu This technique can enhance reaction rates, improve yields, and allow for milder reaction conditions. crdeepjournal.org For example, a method for synthesizing diallyl telluride in 92% yield from elemental tellurium and allyl bromide has been developed using phase-transfer reaction conditions with hydrazine hydrate (B1144303) as the inorganic phase and pentane (B18724) as the organic phase. researchgate.net
Development of Novel and Efficient Synthetic Pathways for this compound Production
Recent research has focused on developing more efficient, safer, and environmentally friendly methods for producing this compound and other organotellurium compounds. rsc.orgmdpi.comresearchgate.net
One area of development is the use of alternative reducing systems for the generation of the telluride dianion. For instance, the use of hydrazine hydrate in combination with a base like potassium hydroxide (B78521) has been explored. researchgate.netresearchgate.net This system can effectively reduce elemental tellurium, and the subsequent reaction with allyl halides yields this compound. researchgate.net
Another novel approach involves the stereospecific anti-addition of tellurium tetrachloride to acetylene, which produces E,E-bis(2-chlorovinyl)tellurium dichloride. mdpi.com While not directly yielding this compound, the resulting vinyltellurium compounds are valuable precursors for other functionalized tellurides through cross-coupling reactions. mdpi.com
Optimization of Reaction Conditions and Process Parameters in this compound Synthesis
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing side reactions and byproducts. Key parameters that are often adjusted include the choice of solvent, temperature, reaction time, and the stoichiometry of the reactants. mdpi.comresearchgate.net
In the synthesis of symmetrical diorganyl tellurides via the telluride dianion, the amount of the reducing agent (e.g., NaBH₄) and the reaction temperature and time for the reduction step are critical. mdpi.comnih.gov For instance, a study optimizing the synthesis of diorganyl tellurides found that using 2.5 equivalents of NaBH₄ relative to tellurium in DMF at 80°C for 1 hour was optimal for the formation of the telluride dianion. mdpi.com The subsequent alkylation step was then carried out at temperatures ranging from 25 to 153°C for 3 to 5 hours, depending on the specific alkyl halide used. mdpi.com
The choice of solvent also plays a significant role. Solvents like N,N-dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), ethanol, and methanol (B129727) have been successfully employed. mdpi.comthieme-connect.de The solvent can influence the solubility of the reactants and intermediates, as well as the reaction rate.
In phase-transfer catalysis, the choice of the catalyst, the organic solvent, and the aqueous base are all important parameters to optimize. researchgate.netmdpi.com Triethylbenzylammonium chloride (TEBAC) is a commonly used phase-transfer catalyst in these systems. mdpi.com
Table 2: Optimization Parameters in Diorganyl Telluride Synthesis
| Parameter | Investigated Range/Options | Optimal Condition for Diorganyl Tellurides | Reference |
|---|---|---|---|
| Reducing Agent (NaBH₄) | 2.0 - 3.0 equivalents | 2.5 equivalents | mdpi.com |
| Reduction Temperature | 60 - 100 °C | 80 °C | mdpi.com |
| Reduction Time | 0.5 - 2 hours | 1 hour | mdpi.comnih.gov |
| Alkylation Temperature | 25 - 153 °C | Varies with substrate | mdpi.com |
| Solvent | DMF, THF, Ethanol, Methanol | DMF | mdpi.com |
Detailed Spectroscopic Characterization and Structural Elucidation of Diallyltelluride
Advanced Vibrational Spectroscopy Studies (e.g., FTIR, Raman) for Molecular Fingerprinting and Bonding Analysis
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying the functional groups and characterizing the bonding within the diallyltelluride molecule. These techniques measure the vibrational energies of molecular bonds, which are unique to the molecule's structure, providing a "molecular fingerprint."
The spectra are characterized by vibrations of the allyl groups and the carbon-tellurium bonds. Key vibrational modes for the allyl group include C-H stretching of the vinyl (=CH₂) and methylene (B1212753) (-CH₂-) groups, the C=C double bond stretch, and various bending modes. Based on established data for alkenes and related organometallic compounds, the expected regions for these vibrations can be assigned. vscht.cz
C-H Stretching: The sp²-hybridized C-H bonds of the vinyl group (=CH₂) typically show stretching vibrations above 3000 cm⁻¹. vscht.cz In contrast, the sp³-hybridized C-H bonds of the allylic methylene group (-CH₂-) exhibit stretches just below 3000 cm⁻¹. libretexts.org
C=C Stretching: The carbon-carbon double bond stretch of the allyl group is expected to produce a band in the 1630-1650 cm⁻¹ region. vscht.cz
Bending Vibrations: C-H bending vibrations (scissoring, wagging, twisting) for the methylene and vinyl groups appear in the 1450-900 cm⁻¹ range. vscht.cz
C-Te Stretching: The carbon-tellurium bond vibrations are found in the far-infrared region of the spectrum due to the heavy mass of the tellurium atom. The C-Te stretching force constants are relatively consistent across various dialkyl tellurides. researchgate.net For dialkyl tellurides, these C-Te stretching modes typically appear in the 480-530 cm⁻¹ range.
While detailed spectra for this compound are found in specialized literature, the table below summarizes the general, characteristic vibrational frequencies.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Spectroscopy Type |
|---|---|---|---|
| Asymmetric/Symmetric sp² C-H Stretch | =C-H | 3080 - 3010 | FTIR/Raman |
| Asymmetric/Symmetric sp³ C-H Stretch | -C-H | 2980 - 2850 | FTIR/Raman |
| C=C Stretch | C=C | 1650 - 1630 | FTIR/Raman |
| CH₂ Scissoring | -CH₂- | ~1460 | FTIR |
| =CH₂ Out-of-Plane Bend | =CH₂ | ~910 | FTIR |
| C-Te Stretch | C-Te | 530 - 480 | Raman |
Raman spectroscopy is particularly useful for observing the symmetric C-Te stretching vibrations, which are often weak in FTIR spectra. researchgate.net Anomalous bands between 119 and 145 cm⁻¹ have been noted in the Raman spectra of many telluride compounds, which are often attributed to the formation of elemental tellurium precipitates upon decomposition. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the definitive structural elucidation and purity assessment of this compound. ¹H, ¹³C, and ¹²⁵Te NMR each provide complementary information.
¹H NMR: The proton NMR spectrum confirms the presence of the allyl groups. The signals can be assigned based on their chemical shifts (δ), multiplicities (splitting patterns), and integration values.
The protons on the allylic methylene group (Te-CH₂-) are deshielded by the adjacent tellurium atom and typically appear as a doublet.
The vinylic proton (-CH=) is a complex multiplet due to coupling with both the terminal vinyl protons and the methylene protons.
The terminal vinylic protons (=CH₂) show distinct signals, also appearing as multiplets.
¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton.
The allylic carbon (Te-CH₂-) is shielded compared to its sulfur analogue. researchgate.net
The two vinylic carbons (-CH= and =CH₂) can be distinguished based on their chemical shifts.
¹²⁵Te NMR: Tellurium has a spin ½ nucleus, ¹²⁵Te, which is amenable to NMR studies, although it has a low natural abundance (7.14%). nih.gov ¹²⁵Te NMR is highly sensitive to the electronic environment around the tellurium atom, with chemical shifts spanning a very wide range (over 5000 ppm). researchgate.netrsc.org For dialkyl tellurides, the ¹²⁵Te chemical shifts are influenced by the nature of the alkyl group. researchgate.netrsc.org The specific chemical shift for this compound provides a unique identifier for the compound and can be used to study its interactions and reactions. acs.org
The following table summarizes the expected and reported NMR data for this compound. acs.orgchemicalbook.com
| Nucleus | Group | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|---|---|---|
| ¹H | Te-CH₂-CH=CH₂ | ~3.3 - 3.5 | d (doublet) |
| Te-CH₂-CH=CH₂ | ~5.7 - 6.0 | m (multiplet) | |
| Te-CH₂-CH=CH₂ | ~4.8 - 5.1 | m (multiplet) | |
| ¹³C | Te-CH₂- | ~15 - 20 | - |
| -CH= | ~135 - 140 | - | |
| =CH₂ | ~114 - 118 | - | |
| ¹²⁵Te | (CH₂=CHCH₂)₂Te | ~360 - 380 | - |
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy in the Context of Photolytic Decomposition and Precursor Assessment
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. For organotellurium compounds like this compound, UV absorption leads to the excitation of electrons, often from bonding or non-bonding orbitals to anti-bonding orbitals. This process can weaken and ultimately break chemical bonds, leading to photolytic (or photochemical) decomposition. researchgate.net
This property is particularly relevant for the use of this compound as a precursor in Metal-Organic Chemical Vapour Deposition (MOCVD), where light can be used to initiate the deposition of tellurium-containing thin films at lower temperatures than thermal decomposition would require. researchgate.net The UV-Vis spectrum of this compound shows distinct absorption bands that are characteristic of dialkyl tellurides. The absorption of a UV photon with sufficient energy can promote the cleavage of the relatively weak Carbon-Tellurium bond, generating allyl radicals and initiating the decomposition process. researchgate.net
Studies have presented the UV absorption spectra for various dialkyl tellurides, including this compound. researchgate.net
| Compound | Absorption Maximum (λmax, nm) | Transition Type (Probable) |
|---|---|---|
| This compound | ~240 - 250 | n → σ |
| ~280 - 290 | n → σ |
The presence of these strong absorptions in the UV region confirms that this compound is susceptible to photolytic decomposition, making it a viable precursor for photo-assisted deposition techniques. researchgate.net
Mass Spectrometry for Molecular Identification and Fragment Analysis, including Isotopic Patterns
Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. It is used to confirm the molecular weight and gain insight into the structure of a compound through analysis of its fragmentation pattern. gbiosciences.com
A key feature in the mass spectrum of any tellurium-containing compound is the distinctive isotopic pattern. Tellurium has eight naturally occurring stable isotopes, with ¹³⁰Te, ¹²⁸Te, and ¹²⁶Te being the most abundant. nih.gov This results in a characteristic cluster of peaks for the molecular ion (M⁺) and any tellurium-containing fragments, spread over a range of approximately 10 m/z units. This pattern is an unambiguous indicator of the presence of tellurium in a molecule.
| Isotope | Natural Abundance (%) |
|---|---|
| ¹²⁰Te | 0.09 |
| ¹²²Te | 2.55 |
| ¹²³Te | 0.89 |
| ¹²⁴Te | 4.74 |
| ¹²⁵Te | 7.07 |
| ¹²⁶Te | 18.84 |
| ¹²⁸Te | 31.74 |
| ¹³⁰Te | 34.08 |
For this compound (C₆H₁₀Te), the molecular ion peak corresponding to the most abundant isotope, ¹³⁰Te, would be at m/z = 212 (C₆H₁₀¹³⁰Te). The entire molecular ion cluster would span from m/z = 202 to 212.
The fragmentation of this compound under electron ionization (EI) is governed by the cleavage of the weakest bonds. The C-Te bond is significantly weaker than the C-C and C-H bonds of the allyl group. Therefore, the primary fragmentation pathways involve the loss of one or both allyl groups.
Loss of an allyl radical: The most prominent fragmentation is the cleavage of one C-Te bond, resulting in the loss of an allyl radical (•CH₂CH=CH₂, mass = 41 Da). This gives a tellurium-containing fragment ion [C₃H₅Te]⁺.
Formation of the allyl cation: Cleavage can also lead to the formation of the stable allyl cation [C₃H₅]⁺ at m/z = 41, which is often a significant peak in the spectra of allyl-containing compounds.
| m/z (for ¹³⁰Te) | Fragment Ion | Identity |
|---|---|---|
| 212 | [C₆H₁₀Te]⁺• | Molecular Ion |
| 171 | [C₃H₅Te]⁺ | Loss of •C₃H₅ |
| 41 | [C₃H₅]⁺ | Allyl cation |
Computational Chemistry and Theoretical Investigations of Diallyltelluride
Quantum Chemical Calculations for Electronic Structure, Bonding, and Molecular Geometry
Quantum chemical calculations are fundamental to understanding the intrinsic properties of diallyltelluride at the atomic level. Methods such as Density Functional Theory (DFT) and high-level correlated calculations are employed to elucidate its electronic structure, the nature of its chemical bonds, and its three-dimensional shape.
Theoretical calculations for molecules analogous to this compound, such as divinyl telluride, have been performed at sophisticated levels of theory like the Second-Order Polarization Propagator Approximation (SOPPA). These studies are critical for accurately predicting properties that are sensitive to electron correlation and relativistic effects, which are significant for heavy elements like tellurium. For this compound, similar computational approaches would be necessary to achieve good agreement with experimental data.
Table 1: Calculated Geometrical Parameters for this compound
| Parameter | Calculated Value |
| C-Te Bond Length | ~2.15 Å |
| C=C Bond Length | ~1.34 Å |
| C-C Bond Length | ~1.50 Å |
| C-Te-C Bond Angle | ~95-100° |
| C-C-Te Bond Angle | ~110-115° |
| H-C-H Bond Angle | ~109.5° |
Note: The values presented in this table are hypothetical and based on typical values for similar organotellurium compounds. Actual values would be derived from specific quantum chemical calculations.
Theoretical Studies of Reaction Mechanisms and Transition States Involving this compound
Theoretical studies are instrumental in mapping out the potential energy surfaces of chemical reactions involving this compound. By locating transition states and calculating activation energies, the feasibility of different reaction pathways can be assessed.
The thermal decomposition (pyrolysis) of this compound is a critical process in its application as a precursor in Metal-Organic Chemical Vapor Deposition (MOCVD). Computational investigations can help to unravel the complex mechanisms of this decomposition. By using methods like DFT in combination with transition state theory, the rate constants for various decomposition pathways can be determined. nih.gov
The primary decomposition pathway is believed to involve the homolytic cleavage of the Te-C bond, leading to the formation of allyl radicals and tellurium-containing species. The energy barrier for this bond cleavage is a key parameter that determines the decomposition temperature. Alternative pathways, such as concerted rearrangements, can also be explored computationally.
Table 2: Calculated Activation Energies for this compound Decomposition Pathways
| Reaction Pathway | Activation Energy (kcal/mol) |
| Te-C Bond Homolysis | 35 - 45 |
| Concerted acs.orgresearchgate.net-Sigmatropic Rearrangement | > 50 |
| Reductive Elimination | > 60 |
Note: These are estimated values based on general knowledge of organotellurium chemistry and serve as an illustrative example.
The generation of allyl radicals is a key consequence of the thermal decomposition of this compound. The subsequent reactions of these radicals are crucial in the context of materials deposition and potential side reactions. Computational chemistry can be used to study the reactivity of the allyl radical, including its potential to recombine, abstract hydrogen atoms, or add to other molecules.
The stability of the allyl radical and its various reaction pathways can be investigated using quantum chemical methods. The generation of radical species from tellurides has been a subject of interest in synthetic chemistry, and theoretical studies can provide a deeper understanding of these processes. nih.gov
Molecular Dynamics Simulations for Understanding this compound Behavior in Deposition Environments
Molecular Dynamics (MD) simulations are a powerful tool for studying the behavior of large systems of atoms and molecules over time. In the context of MOCVD, MD simulations can be used to model the transport of this compound molecules in the gas phase, their interaction with the substrate surface, and the subsequent growth of a thin film. researchgate.netmdpi.com
By using force fields that accurately describe the interactions between the atoms, MD simulations can provide insights into the diffusion of precursor molecules, their adsorption on the surface, and the initial stages of nucleation and film growth. These simulations can help to understand how process parameters such as temperature, pressure, and precursor concentration affect the growth process and the quality of the resulting material. While specific MD simulations for this compound are not widely reported, the methodologies developed for other precursors, such as those for cadmium telluride growth, can be adapted. researchgate.net
Predictive Modeling of Precursor Behavior for Materials Growth Applications
Predictive modeling, based on the results of quantum chemical calculations and molecular dynamics simulations, can be a valuable tool for designing and optimizing MOCVD processes. By developing models that relate the molecular properties of this compound to its behavior as a precursor, it is possible to predict the outcome of deposition experiments under different conditions.
For instance, the decomposition temperature of this compound, as predicted by quantum chemical calculations, can be used to determine the optimal temperature window for film growth. Similarly, simulations of surface reactions can help to identify the key factors that control the film's composition, morphology, and crystallinity. This predictive capability is essential for the rational design of new precursors with tailored properties for specific materials growth applications.
Thermal Decomposition Pathways and Kinetics of Diallyltelluride in Controlled Environments
Investigation of Pyrolytic Decomposition Mechanisms of Diallyltelluride
The pyrolysis of organometallic compounds is a complex process involving the breaking of chemical bonds under thermal energy. dtic.mil For this compound, the decomposition process is understood to be primarily homogeneous and follows first-order kinetics. researchgate.net The mechanisms governing this breakdown are influenced by the compound's molecular structure, particularly the carbon-tellurium (C-Te) bond and the allyl functional groups. Research indicates that for this compound, a heterogeneous surface-catalyzed mechanism plays a dominant role in its pyrolysis, especially compared to other alkyl tellurides. researchgate.net
The initial and most crucial step in the pyrolytic decomposition of many organometallic compounds is the homolytic cleavage of the metal-carbon bond. researchgate.net In the case of this compound, this involves the breaking of the Te-C bond to produce two allyl radicals and a tellurium atom. This homolysis pathway is a proposed mechanism for the pyrolysis of numerous group V and VI organometallics. researchgate.net
Following homolysis, the generated radicals can undergo further reactions. One possible pathway is reductive coupling, where two allyl radicals combine to form a more stable molecule. researchgate.net For this compound, this would result in the formation of 1,5-hexadiene (B165246) (C6H10), which has been identified as a major product in similar decomposition studies. researchgate.net While reductive coupling is sometimes considered less likely for main group organometallics, it has been proposed as a viable mechanism for compounds like triallylarsine and is supported by the product analysis in the pyrolysis of analogous compounds. researchgate.net
A significant characteristic of this compound is its reduced thermal stability compared to its saturated counterparts, such as diethyltelluride and di-iso-propyltelluride. researchgate.netbath.ac.uk This lower stability is consistently attributed to the presence of the double bonds within the allyl groups. bath.ac.uk The electronic structure of the allyl group weakens the adjacent C-Te bond, lowering the energy required for homolytic cleavage. Consequently, this compound decomposes at significantly lower temperatures. researchgate.netbath.ac.uk This property is highly advantageous for applications like Metal-Organic Chemical Vapor Deposition (MOCVD), as it permits the growth of high-quality crystalline films, such as mercury telluride (HgTe) and cadmium telluride (CdTe), at temperatures as low as 180°C. bath.ac.uk The lower decomposition temperature of this compound means the heterogeneous decomposition mechanism on the substrate surface becomes dominant over other pathways. researchgate.net
Kinetic Analysis of this compound Thermal Degradation
The kinetic analysis of thermal degradation provides quantitative insights into the stability and decomposition process of a material. tainstruments.com This is typically achieved using techniques like Thermogravimetric Analysis (TGA), where the mass of a sample is monitored as a function of increasing temperature. tainstruments.come3s-conferences.org By conducting TGA experiments at multiple heating rates, key kinetic parameters, known as the kinetic triplet, can be determined. osti.gov
These parameters include:
Activation Energy (Ea): The minimum energy required to initiate the decomposition reaction. A lower Ea corresponds to lower thermal stability. researchgate.net
Pre-exponential Factor (A): Related to the frequency of collisions between molecules in the correct orientation for a reaction to occur.
Reaction Model (f(α)): An algebraic function that describes the physical mechanism of the decomposition. osti.gov
Isoconversional methods, such as the Flynn-Wall-Ozawa (FWO) and Kissinger-Akahira-Sunose (KAS) models, are frequently employed to calculate the activation energy without assuming a specific reaction model. gerstel.com These methods analyze the temperature shift of the decomposition peak at different heating rates. tainstruments.com While specific kinetic parameters for this compound are not detailed in the available literature, studies on analogous energetic materials show activation energies can range from 140 to 177 kJ/mol depending on the compound and the analytical method used. osti.govresearchgate.net Given this compound's lower thermal stability, its activation energy is expected to be at the lower end of the range for organotellurium compounds. researchgate.net
Table 1: Key Parameters in Kinetic Analysis of Thermal Degradation
| Kinetic Parameter | Description | Typical Method of Determination |
|---|---|---|
| Activation Energy (Ea) | The minimum energy barrier that must be overcome for the decomposition reaction to occur. | Isoconversional methods (e.g., Flynn-Wall-Ozawa, Kissinger) using TGA data from multiple heating rates. |
| Pre-exponential Factor (A) | Represents the frequency of effective collisions leading to a reaction, related to the Arrhenius equation. | Calculated from the Arrhenius plot once Ea is known. |
| Reaction Model f(α) or g(α) | A mathematical function describing the solid-state reaction mechanism (e.g., nucleation, diffusion, reaction order). | Model-fitting methods (e.g., Coats-Redfern) or comparison of experimental data to theoretical model curves. |
Analysis of Gaseous Decomposition Products via In-situ Techniques (e.g., GC-MS, FTIR)
Identifying the volatile byproducts of pyrolysis is essential for understanding the complete decomposition pathway. eag.com This is commonly achieved by coupling a Thermogravimetric Analyzer (TGA) with spectroscopic techniques like Fourier-Transform Infrared Spectroscopy (FTIR) or a mass spectrometer (MS). eag.com For complex mixtures of organic products, a more powerful approach is to couple the TGA to a Gas Chromatography-Mass Spectrometry (GC-MS) system, sometimes via a thermal desorption unit. eag.comresearchgate.net
In a TGA-GC-MS setup, the gases evolved from the sample during heating are trapped and then injected into a gas chromatograph. eag.com The GC separates the individual components of the gas mixture, which are then identified by the mass spectrometer based on their mass-to-charge ratio and fragmentation patterns. shimadzu.comresearchgate.net This provides an unambiguous identification of the decomposition products. eag.com Pyrolysis-GC/MS is a similar technique used to characterize polymers and other complex materials by breaking them down into smaller, stable fragments for analysis. researchgate.net
For this compound, the primary gaseous product expected from the reductive coupling of allyl radicals is 1,5-hexadiene. researchgate.net Other potential hydrocarbon byproducts resulting from the fragmentation and rearrangement of the allyl groups could also be present.
Table 2: In-situ Techniques for Analyzing Gaseous Decomposition Products
| Technique | Principle | Information Obtained | Relevance to this compound |
|---|---|---|---|
| TGA-FTIR | Gases evolved from TGA pass through an IR beam. IR-active molecules absorb specific frequencies, creating a characteristic spectrum. | Identifies functional groups and simple molecules (e.g., CO, CO2, H2O, hydrocarbons) in the evolved gas stream in real-time. | Can detect the evolution of hydrocarbon products during decomposition. |
| TGA-MS | Evolved gases are ionized and separated by mass-to-charge ratio. | Provides real-time information on the molecular weight of decomposition products. | Can track the evolution of specific mass fragments as a function of temperature. |
| Pyrolysis/TGA-GC-MS | Evolved gases are separated by chromatography before being fragmented and detected by mass spectrometry. | Provides detailed separation and definitive identification of individual components in a complex gas mixture. | Would allow for the specific identification of 1,5-hexadiene and other potential isomeric or fragmentation byproducts. |
Photo-Enhanced Decomposition Mechanisms of this compound
The decomposition of this compound can be initiated or enhanced by photolytic means, typically using ultraviolet (UV) light. mdpi.com This process, known as photo-assisted or photolytic decomposition, allows for material degradation at temperatures significantly below those required for purely thermal pyrolysis. mdpi.com The effectiveness of this technique depends on the compound's ability to absorb light at the specific wavelength used. mdpi.com
UV absorption spectra for this compound confirm that it absorbs in the UV range, making it a suitable precursor for photolytic MOCVD. mdpi.com In this process, a UV laser can be used to selectively decompose the this compound molecules in specific illuminated areas of a substrate. This enables the patterned, selective-area growth of epitaxial thin films. The mechanism involves the absorption of a photon by the this compound molecule, leading to its excitation to a dissociative electronic state and subsequent bond cleavage. mdpi.com This photo-enhancement allows for precise spatial control over the deposition of tellurium-containing materials, a technique valuable in the fabrication of semiconductor devices. mdpi.com
Applications of Diallyltelluride As a Precursor in Advanced Materials Science
Metalorganic Chemical Vapor Deposition (MOCVD) of II-VI Semiconductor Thin Films
MOCVD is a chemical vapor deposition method used to produce high-purity single or polycrystalline thin films for creating complex semiconductor multilayer structures. wikipedia.org In this process, ultrapure precursor gases are injected into a reactor where they undergo pyrolysis and react on a substrate surface to form a new epitaxial layer. wikipedia.org Diallyltelluride has been effectively utilized as a tellurium source in the MOCVD of various II-VI semiconductor compounds. google.com
Growth of Cadmium Telluride (CdTe) Epitaxial Layers
This compound serves as a precursor for the MOCVD growth of Cadmium Telluride (CdTe) epitaxial layers. google.comdtic.mil CdTe is a key semiconductor material with a direct bandgap, making it highly suitable for photovoltaic applications and as a buffer layer for more complex structures. nrel.govenergy.gov Research has demonstrated the successful growth of CdTe films using this compound, with studies reporting growth rates between 0.6 and 2.0 µm/hr at temperatures ranging from 240°C to 260°C. google.com
Growth of Mercury Telluride (HgTe) Epitaxial Layers
The synthesis of Mercury Telluride (HgTe) epitaxial films via MOCVD also benefits from the use of this compound as a tellurium precursor. google.com HgTe is a semimetal, and its alloys are crucial for infrared detection technologies. wikipedia.org The use of this compound facilitates the deposition of these important layers. google.com
Growth of Mercury Cadmium Telluride (HgCdTe) Alloys
This compound is a vital precursor in the MOCVD growth of Mercury Cadmium Telluride (HgCdTe) alloys. google.com HgCdTe is a ternary compound whose bandgap can be tuned by adjusting the cadmium to mercury ratio, allowing for the fabrication of detectors for a wide range of infrared wavelengths. wikipedia.org The controlled decomposition of this compound in the MOCVD reactor contributes to the formation of these complex alloy structures. google.com
Advantages of this compound for Low-Temperature Deposition
A significant advantage of this compound is its potential for low-temperature deposition. dtic.milgoogle.com It has been reported to decompose at lower temperatures compared to some other tellurium precursors. google.com This characteristic is particularly beneficial for the growth of mercury-containing compounds like HgTe and HgCdTe, as it helps to minimize issues related to the high vapor pressure and potential evaporation of mercury at elevated temperatures. Successful deposition of CdTe using this compound has been achieved at temperatures as low as 240°C. dtic.mil
Impact on Film Crystalline Quality, Morphology, and Compositional Uniformity
The choice of precursor in MOCVD significantly influences the properties of the deposited thin films. The use of this compound can impact the crystalline quality, surface morphology, and compositional uniformity of the resulting semiconductor layers. While specific quantitative data on the direct impact of this compound is an area of ongoing research, the ability to achieve growth at lower temperatures generally contributes to improved film quality by reducing thermal stress and defect formation. pageplace.de The growth rate and precursor flow rates are critical parameters that must be optimized to achieve high-quality, uniform films. google.com
Exploration of this compound in Other Vapor Phase Deposition Techniques
While MOCVD is the most prominently documented application, the properties of this compound suggest its potential utility in other vapor phase deposition techniques. These methods also rely on volatile precursors to transport constituent elements to a substrate. For instance, techniques like Organic Vapor Phase Deposition (OVPD) utilize a hot inert carrier gas to transport organic molecules, a principle that could be adapted for organometallic precursors like this compound. princeton.edu Further research may explore its application in related methods such as Metal-Organic Molecular-Beam Epitaxy (MOMBE) or Chemical-Beam Epitaxy (CBE), which combine aspects of MOCVD and molecular-beam epitaxy. pageplace.de
Reactivity, Coordination Chemistry, and Synthetic Utility of Diallyltelluride
Diallyltelluride as a Reagent in Organic Synthesis
This compound is a versatile organotellurium compound that finds application as a reagent in various organic transformations. Its reactivity is primarily centered around the tellurium atom and the adjacent allyl groups, enabling its participation in carbon-carbon bond-forming reactions and redox processes.
Carbon-Carbon Bond Forming Reactions Facilitated by Organotellurium Compounds
Organotellurium compounds, including this compound, are valuable in the formation of carbon-carbon (C-C) bonds, a cornerstone of organic synthesis for constructing complex molecular frameworks. sigmaaldrich.comnih.govnumberanalytics.com The utility of these compounds in C-C bond formation is often realized through transition metal-catalyzed cross-coupling reactions. core.ac.uk
While the direct use of this compound in a broad range of named C-C bond-forming reactions is a specialized area, the general reactivity of organotellurium compounds provides a basis for its potential applications. For instance, organotellurium compounds can serve as alternatives to organic halides in palladium-catalyzed cross-coupling reactions like the Heck, Sonogashira, and Suzuki-Miyaura reactions. core.ac.uk A significant advancement in this field is the palladium-catalyzed cross-coupling of organotellurium dichlorides with hypervalent iodonium (B1229267) salts, which proceeds under mild conditions. tandfonline.com This reaction, catalyzed by PdCl2, allows for the formation of biaryl and vinyl-aryl compounds. tandfonline.com
The Negishi cross-coupling, which involves the reaction of organozinc reagents with organic electrophiles, has also been successfully applied to organotellurium compounds. core.ac.uk This palladium-catalyzed reaction provides a powerful method for creating sp2–sp2 and sp2–sp carbon-carbon bonds. core.ac.uk The reaction of diaryl tellurides with organozinc reagents, catalyzed by palladium and copper, has been shown to produce asymmetric biaryls and aryl acetylenes. core.ac.uk
The generation of carbon-centered radicals from organotellurium compounds, first reported in 1980, represents another avenue for C-C bond formation. diva-portal.org These radicals can participate in various transformations, including intramolecular group transfer reactions. diva-portal.org
| Reaction Type | Organotellurium Reagent | Coupling Partner | Catalyst | Product Type |
|---|---|---|---|---|
| Palladium-Catalyzed Cross-Coupling | Diaryl/Divinyltellurium Dichlorides | Hypervalent Iodonium Salts | PdCl2 | Biaryls, Vinyl-aryls |
| Negishi Cross-Coupling | Diaryl Tellurides | Organozinc Reagents | Palladium/Copper | Asymmetric Biaryls, Aryl Acetylenes |
| Radical-Mediated C-C Bond Formation | Organotellurium Compounds | - | Thiohydroxamate ester (initiator) | Various radical-derived products |
Redox Chemistry Involving this compound
The redox chemistry of this compound is a key aspect of its reactivity. libretexts.orgncert.nic.inbritannica.comdu.edu.eg The tellurium atom in this compound exists in the +2 oxidation state and can be readily oxidized. This susceptibility to oxidation allows this compound to participate in various redox reactions. libretexts.org
One notable reaction is the halogenation of the tellurium atom. For example, this compound reacts with selenium dihalides, resulting in the oxidation of the tellurium atom and the formation of diallyl tellurium dihalides. researchgate.netresearcher.life This reaction proceeds with the concomitant precipitation of elemental selenium. researchgate.net The higher halophilicity of tellurium compared to selenium drives this transformation. rsc.org
The oxidation of organotellurium compounds can also be a key step in catalytic cycles. While specific studies on the detailed redox mechanisms of this compound in complex catalytic systems are not extensively documented in the provided context, the general principles of organochalcogen chemistry suggest its potential as a reductant or a precursor to catalytically active species in different oxidation states. mdpi.com The ease of the Te(II)/Te(IV) redox couple is a fundamental aspect of the chemistry of organotellurium compounds.
Ligand Properties of this compound in Metal Complex Formation
This compound can function as a ligand in the formation of coordination complexes with various metals. researchgate.netchemguide.co.uk The tellurium atom possesses lone pairs of electrons that can be donated to a metal center, forming a coordinate bond. chemguide.co.uk
Synthesis and Characterization of Metal-Diallyltelluride Complexes
The synthesis of metal complexes with this compound typically involves the reaction of a suitable metal precursor, such as a metal halide or another salt, with this compound in an appropriate solvent. sysrevpharm.orgresearchgate.net The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques to determine their structure and bonding.
Common characterization methods include:
Infrared (IR) Spectroscopy: To identify the vibrational modes of the this compound ligand and observe shifts upon coordination to the metal. New bands corresponding to metal-tellurium stretching frequencies may also be observed. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide information about the structure of the coordinated ligand. rsc.orgrsc.org
Elemental Analysis: To confirm the stoichiometry of the complex. researchgate.netmdpi.com
While specific examples of well-characterized this compound-metal complexes are not detailed in the provided search results, the general principles of coordination chemistry suggest that this compound can act as a monodentate or potentially a bidentate ligand, depending on the metal and reaction conditions. The allyl groups could also, in principle, coordinate to the metal center.
| Technique | Information Obtained |
|---|---|
| Infrared (IR) Spectroscopy | Vibrational modes of the ligand, metal-ligand bond vibrations. mdpi.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural information of the coordinated ligand. rsc.orgrsc.org |
| X-ray Crystallography | Definitive molecular structure and coordination geometry. mdpi.comrsc.org |
| Elemental Analysis | Stoichiometry of the complex. researchgate.netmdpi.com |
Catalytic Applications of this compound-Derived Metal Complexes
Metal complexes derived from organotellurium ligands, including potentially those of this compound, have shown promise in various catalytic applications. rsc.orgrsc.orgmdpi.com The electronic properties of the tellurium atom can influence the reactivity of the metal center, making these complexes suitable for a range of transformations.
Catalytic applications of metal complexes with organotellurium ligands include:
Cross-coupling reactions: Facilitating the formation of C-C and C-X (where X is a heteroatom) bonds. rsc.org
Oxidation reactions: Catalyzing the oxidation of organic substrates. researchgate.net
Hydrogenation reactions: Acting as catalysts for the addition of hydrogen to unsaturated bonds. rsc.org
While specific catalytic activities of this compound-derived metal complexes are not extensively reported in the provided search results, the broader field of organotellurium-metal complexes suggests their potential in catalysis. rsc.org The ability to tune the electronic and steric properties of the ligand by modifying the organic substituents on the tellurium atom provides a means to optimize the catalytic performance of the corresponding metal complexes.
Reactions of this compound with Other Chalcogen Species (e.g., Selenium Dihalides)
This compound undergoes reactions with other chalcogen-containing compounds, most notably with selenium dihalides. researchgate.netresearcher.life These reactions highlight the differences in reactivity among the heavier chalcogens. wikipedia.org
The reaction of this compound with selenium dichloride or selenium dibromide does not lead to addition at the double bonds of the allyl groups. researchgate.netresearchgate.net Instead, a redox reaction occurs where the tellurium atom is halogenated to form diallyl tellurium dihalide, and elemental selenium is precipitated. researchgate.netresearcher.liferesearchgate.net This outcome is attributed to the higher halophilicity of tellurium compared to selenium, meaning tellurium has a greater affinity for halogens. rsc.org
This reactivity contrasts with the reactions of selenium dihalides with diallyl ether, diallyl sulfide, and diallyl selenide, which typically result in the formation of six-membered heterocyclic compounds through anti-Markovnikov addition. researchgate.net The presence of the tellurium atom in this compound fundamentally alters the course of the reaction, favoring oxidation at the tellurium center. researchgate.net
Diallyltelluride in Environmental and Nuclear Safety Research
Formation and Mobilization of Volatile Organotellurium Species in Accident Scenarios
In the event of a severe nuclear reactor accident, tellurium is considered one of the most significant radionuclides released due to its high volatility. tandfonline.comnks.org The behavior of tellurium is critical for estimating the source term, which refers to the quantity and type of radioactive material released into the environment. tandfonline.comchalmers.seresearchgate.netresearchgate.net Many tellurium isotopes decay into iodine, a radionuclide known to increase the risk of thyroid cancer, adding to the concern. tandfonline.comchalmers.seresearchgate.net
While much research has focused on the release of tellurium from the reactor core, there are remaining uncertainties about its behavior within the containment building, particularly in the containment sump. tandfonline.comresearchgate.netchalmers.se A key concern is the potential for re-volatilization, which could lead to delayed or prolonged releases of radioactive material. nks.orgchalmers.se This re-volatilization can be driven by the formation of volatile organotellurium compounds. nks.org
Research has shown that volatile organic tellurides can be formed through the interaction of tellurium with organic materials present in the reactor containment, such as paint solvents and insulation. nks.orgchalmers.sechalmers.se During an accident, the intense radiation field can cause these organic materials to form radicals, which are highly reactive. nks.org These radicals can then react with tellurium species to form organotellurides. nks.org For example, experiments have demonstrated that irradiating a mixture of tellurium dioxide (TeO₂) and paint solvents like texanol (B47921) ester and methyl isobutyl ketone can produce several volatile organic tellurides. tandfonline.comresearchgate.netresearchgate.net In contrast, toluene (B28343) appeared less likely to form organic tellurides under similar conditions. researchgate.net
The formation of these compounds significantly increases the mobility of tellurium. Elemental tellurium has a high boiling point (988°C), but simple organic forms like dimethyl telluride have a much lower boiling point (around 85-92°C). tandfonline.comnks.org This high volatility means that compounds like diallyl telluride and other organotellurides can easily enter the gas phase at the lower temperatures found in the containment building, increasing their potential for release. tandfonline.com Studies have shown that the presence of organic material in the gas phase enhances the transport of tellurium, especially under inert or reducing atmospheric conditions. nks.org Oxidizing atmospheres, which lead to the formation of less volatile tellurium oxides, tend to inhibit these interactions. nks.org
Table 1: Formation Conditions for Volatile Organotellurides in Accident Scenarios
| Factor | Condition | Outcome | Source(s) |
|---|---|---|---|
| Reactants | Tellurium species (e.g., Te, TeO₂) and organic materials (e.g., paint solvents) | Formation of various organic tellurides | tandfonline.comchalmers.seresearchgate.net |
| Energy Source | Gamma irradiation (simulating accident conditions) | Generation of organic radicals, driving the reaction | nks.orgchalmers.se |
| Atmosphere | Inert or reducing conditions | Increased transport and likely formation of organotellurides | nks.org |
| Atmosphere | Oxidizing conditions | Inhibition of interactions due to formation of TeO₂ | nks.org |
| Key Volatile Species | Dimethyl telluride, Diethyl telluride | Low boiling points lead to increased mobilization | tandfonline.com |
Speciation and Analytical Detection of Diallyltelluride in Environmental Samples
The identification and quantification of specific organotellurium compounds, known as speciation, are crucial for assessing environmental contamination and risk. psu.educsic.esmdpi.com Given the potential for various tellurium species to form, analytical methods must be capable of separating and detecting these different compounds, including volatile forms like diallyl telluride. csic.esnih.gov
Several advanced analytical techniques are employed for the speciation of tellurium in environmental samples. mdpi.comnih.gov Hyphenated techniques, which combine a separation method with a sensitive detection method, are particularly powerful. mdpi.com
A primary method for analyzing volatile organic compounds is Gas Chromatography (GC) , often coupled with Mass Spectrometry (MS) . nih.govnih.gov In this technique, a sample is vaporized and passed through a column that separates the different compounds based on their chemical properties. semanticscholar.org The mass spectrometer then identifies the compounds based on their mass-to-charge ratio. Headspace GC-MS (HS-GC-MS) is particularly useful for analyzing volatile species like organotellurides formed in aqueous solutions, such as those simulating the containment sump. researchgate.net
For determining the total concentration of tellurium or for detecting non-volatile species, Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive method. mdpi.comtandfonline.com It can detect elements at ultra-trace levels. mdpi.com When combined with a separation technique like Ion Chromatography (IC) or High-Performance Liquid Chromatography (HPLC) , IC-ICP-MS or HPLC-ICP-MS can be used for the speciation of different ionic forms of tellurium, such as tellurite (B1196480) (Te(IV)) and tellurate (B1236183) (Te(VI)), in water and soil extracts. mdpi.commdpi.comlaurentienne.ca
The general workflow for analyzing environmental samples involves several steps:
Sample Collection and Preparation : Samples from soil or water are collected. csic.es Preparation might involve extraction with solvents or digestion to bring the analytes into a suitable form for analysis. csic.esnih.gov
Separation : The prepared sample is injected into a chromatographic system (GC, IC, or HPLC) to separate the different chemical species. semanticscholar.orgmdpi.com
Detection and Quantification : The separated species are detected by a sensitive detector (MS or ICP-MS), which provides information for identification and quantification. mdpi.comnih.gov The limit of detection (LOD) and limit of quantification (LOQ) are important metrics that define the sensitivity of the method. semanticscholar.orgwaters.com
Table 2: Analytical Methods for Speciation and Detection of Tellurium Compounds
| Technique | Abbreviation | Application | Source(s) |
|---|---|---|---|
| Gas Chromatography-Mass Spectrometry | GC-MS | Identification and quantification of volatile organotellurides. | nih.govnih.gov |
| Headspace GC-MS | HS-GC-MS | Analysis of volatile species in the gas phase above a liquid sample. | researchgate.net |
| Ion Chromatography-Inductively Coupled Plasma Mass Spectrometry | IC-ICP-MS | Speciation of ionic tellurium forms (Te(IV), Te(VI)) in aqueous samples. | mdpi.com |
| High-Performance Liquid Chromatography | HPLC | Separation of various organic and inorganic compounds. | nih.govmdpi.com |
| Electrothermal Atomic Absorption Spectroscopy | ET-AAS | Determination of trace amounts of tellurium, sometimes used with electrodeposition for speciation. | psu.edu |
Mitigation Strategies for Volatile Organotellurium Compounds
Given the potential for volatile organotellurium compounds to contribute to the radioactive source term in a nuclear accident, strategies to mitigate their formation and release are essential components of severe accident management. chalmers.sechalmers.senks.org These strategies focus on removing the compounds from the containment atmosphere and converting them into less volatile, more manageable forms. chalmers.senks.org
One of the primary engineered safety features in many nuclear power plants is the Containment Spray System (CSS) . researchgate.netchalmers.senks.org The CSS is designed to reduce pressure and temperature within the containment building and to remove radioactive aerosols and certain gaseous fission products from the atmosphere. chalmers.senks.org The spray solution typically contains chemical additives, such as sodium hydroxide (B78521) or boric acid, to enhance the capture of specific radionuclides. nks.org
Research has shown that containment sprays are effective at removing tellurium aerosols from the atmosphere. researchgate.netresearchgate.net The efficiency of removal can be influenced by the atmosphere (air vs. nitrogen) and the chemical composition of the spray. researchgate.netnks.org For gaseous species, the chemistry of the spray solution can be adjusted to react with the volatile compounds and convert them into non-volatile forms, which are then washed into the containment sump. chalmers.senks.org
Another potential mitigation technique is the use of activated carbon filters . Activated carbon is a highly porous material with a large surface area, making it effective at adsorbing volatile organic compounds. This approach has been investigated for trapping species like dimethyl telluride. chalmers.se While effective, some studies have noted that the adsorption may be reversible, which requires further investigation into the binding mechanisms to ensure long-term capture. chalmers.se
Table 3: Mitigation Strategies for Volatile Organotellurium Compounds
| Mitigation Strategy | Mechanism of Action | Effectiveness and Considerations | Source(s) |
|---|---|---|---|
| Containment Spray System (CSS) | Washes aerosols and reactive gases out of the containment atmosphere into the sump. | Found to be relatively effective for tellurium aerosols. Efficiency depends on spray chemistry and atmospheric conditions. | researchgate.netchalmers.senks.org |
| Chemical Additives in Sprays | React with volatile compounds (e.g., organotellurides) to form non-volatile species. | Can enhance the removal of gaseous species. Alkaline solutions can increase particle removal. | chalmers.senks.org |
| Activated Carbon Filters | Adsorb volatile organic compounds onto a porous surface. | Shown to trap dimethyl telluride. Potential for reversibility needs to be considered. | chalmers.se |
Future Research Trajectories and Emerging Paradigms for Diallyltelluride
Design and Synthesis of Next-Generation Diallyltelluride Analogues for Enhanced Performance
The development of this compound analogues is a critical research avenue aimed at fine-tuning the compound's physical, chemical, and electronic properties for specific applications. The core strategy revolves around modifying the basic diallyl structure to create derivatives with enhanced stability, reactivity, or functionality. Research focuses on creating both symmetrical and unsymmetrical tellurides, where the allyl groups are either identical or different, respectively.
Key synthetic strategies that can be adapted for creating novel analogues include:
Alkylation of Telluride Anions : The most common approach involves the double alkylation of a telluride source, such as sodium telluride (Na₂Te), with functionalized alkyl halides. thieme-connect.de This method is versatile for producing symmetrical dialkyl tellurides.
Unsymmetrical Synthesis via Radical Reactions : Advanced methods, such as the bimolecular homolytic substitution (S-H2) reaction, allow for the synthesis of unsymmetrical diaryl tellurides. mdpi.com This approach, which involves the reaction of aryl radicals with diaryl ditellurides, is characteristic of tellurium due to the relatively low carbon-tellurium bond energy and could be adapted for allyl-aryl or differentially substituted diallyl systems. mdpi.com
Phase-Transfer Catalysis : Efficient synthesis of diallyl telluride has been achieved using phase-transfer catalysis with hydrazine (B178648) hydrate (B1144303), offering high yields. researchgate.net This methodology could be extended to the synthesis of analogues by using substituted allyl halides.
The design of these next-generation analogues is guided by the intended application. For instance, incorporating electron-donating or withdrawing groups onto the allyl chains can modulate the compound's redox potential and its behavior as a precursor in materials synthesis. Similarly, introducing chiral centers can lead to new catalysts for enantioselective reactions. chemrxiv.org
| Synthetic Approach | Description | Potential for Analogue Design | Reference |
|---|---|---|---|
| Alkylation of Sodium Telluride | A common method where Na₂Te is reacted with two equivalents of an alkyl halide to form symmetrical tellurides. | Adaptable for creating symmetrical analogues by using substituted allyl halides. | thieme-connect.de |
| S-H2 Radical Reaction | A reaction involving aryl radicals and diaryl ditellurides to produce unsymmetrical tellurides. | Highly promising for creating unsymmetrical this compound analogues with distinct functional groups on each allyl chain. | mdpi.com |
| Phase-Transfer Catalysis | Utilizes a catalyst to facilitate the reaction between reactants in different phases, demonstrated for diallyl telluride synthesis. | Offers an efficient route to analogues by varying the starting allyl bromide. | researchgate.net |
| Tellurolate Alkylation | In-situ generated lithium alkanetellurolates react with haloalkanes to yield unsymmetrical dialkyl tellurides. | Provides a pathway to unsymmetrical analogues by reacting an allyl tellurolate with a different functionalized halide. | thieme-connect.de |
Integration of this compound into Advanced Manufacturing and Nanomaterials Fabrication
This compound and its derivatives are valuable precursors for the bottom-up fabrication of advanced materials due to their controlled decomposition and reactivity. Their integration into manufacturing is particularly prominent in electronics and nanomaterials.
In advanced manufacturing , this compound has been identified as a key tellurium precursor for producing thin films used in phase-change memory devices. google.com These materials, such as Germanium-Antimony-Tellurium (GST) alloys, can rapidly switch between amorphous and crystalline states, a property essential for data storage. acs.org The volatility and decomposition characteristics of this compound make it suitable for deposition techniques like Chemical Vapor Deposition (CVD) or Atomic Layer Deposition (ALD). google.com
In nanomaterials fabrication , organotellurium compounds are crucial for synthesizing a variety of telluride-based nanomaterials:
Quantum Dots (QDs) : this compound is a potential precursor for creating cadmium telluride (CdTe) and other metal telluride quantum dots. nih.govrhhz.net These semiconductor nanocrystals exhibit unique size-dependent optical and electronic properties, making them vital for displays, solar cells, and bioimaging. rhhz.net The synthesis often involves the reaction of the tellurium precursor with a metal salt in a high-boiling point solvent.
Metal Telluride Nanocrystals : Beyond QDs, other telluride nanomaterials with diverse morphologies are being explored. For example, dialkyl ditellurides, which are structurally related to this compound, have been used to synthesize copper telluride (CuTe) nanosheets and nanocubes. researchgate.net These materials have potential applications in thermoelectrics and as catalysts. researchgate.net
Layered Materials : The layer-by-layer assembly technique, which uses electrostatic interactions, can create scalable thin films from materials like MoS₂ nanosheets and a cationic polymer, poly(diallyldimethylammonium chloride) (PDDA). nih.govacs.org This demonstrates the utility of allyl-containing compounds in building complex, functional electronic device structures. nih.gov
| Nanomaterial | Role of Tellurium Precursor | Potential Application | Reference |
|---|---|---|---|
| Cadmium Telluride (CdTe) Quantum Dots | Serves as the tellurium source for the nanocrystal core. | Displays, solar harvesting, bioimaging. | nih.govrhhz.net |
| Germanium-Antimony-Tellurium (GST) Thin Films | Acts as a volatile precursor for CVD/ALD processes in manufacturing. | Phase-change memory and data storage. | google.comacs.org |
| Copper Telluride (CuTe) Nanocrystals | Decomposes to provide tellurium for the formation of vulcanite (CuTe) nanosheets. | Thermoelectrics, semiconducting devices. | researchgate.net |
| Nickel Telluride (NiTe) Nanowires | Tellurium source for hydrothermal synthesis of magnetic nanowires. | Biosensing, catalysis (peroxidase-like activity). | rsc.org |
Advanced In-situ Characterization Techniques for Real-time Monitoring of this compound Reactions
Understanding the mechanisms, kinetics, and transient intermediates involved in this compound reactions is crucial for optimizing synthesis and fabrication processes. Advanced in-situ characterization techniques, which monitor reactions as they happen, are indispensable for gaining these insights.
While traditional post-reaction analysis provides valuable information, real-time monitoring offers a more complete picture.
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful tool for studying organotellurium compounds. rsc.org In particular, ¹²⁵Te NMR is highly sensitive to the chemical environment of the tellurium atom, making it ideal for tracking the conversion of this compound into its products. researchgate.net The development of stopped-flow benchtop NMR systems allows for the convenient acquisition of quantitative reaction data in real-time, which is applicable to monitoring toxic or gas-evolving reactions that can be characteristic of organotellurium chemistry. rsc.org
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) : Automated, real-time HPLC-MS platforms can be used to monitor reaction progress by sampling, diluting, and analyzing the reaction mixture unattended. telescopeinnovations.com This technique is invaluable for identifying and quantifying reactants, products, and transient intermediates, providing deep mechanistic understanding. telescopeinnovations.com
Vibrational Spectroscopy (IR/Raman) : In-situ Infrared (IR) and Raman spectroscopy can track changes in chemical bonds during a reaction. For this compound, these techniques could monitor the C=C stretching of the allyl groups and the C-Te bond, providing kinetic data on its consumption and transformation.
The application of these techniques allows researchers to move beyond static snapshots of a reaction and create detailed "movies" of the chemical transformation. This level of detail is essential for controlling the formation of specific material phases or for maximizing the yield of a desired synthetic product.
| Technique | Information Gained | Relevance to this compound | Reference |
|---|---|---|---|
| In-situ ¹²⁵Te NMR | Tracks changes in the electronic environment of the Te atom, identifying intermediates and products. | Directly probes the reacting center, offering clear mechanistic data on tellurium-involved transformations. | rsc.orgresearchgate.net |
| Real-time HPLC-MS | Provides quantitative, time-course data on the concentration of all species in the reaction mixture. | Allows for precise kinetic modeling and the identification of short-lived intermediates. | telescopeinnovations.com |
| Stopped-Flow Benchtop NMR | Enables convenient, quantitative monitoring of reactions, including those that are hazardous or produce gases. | Overcomes practical challenges in monitoring organotellurium reactions safely and effectively. | rsc.org |
| In-situ Solid-State NMR | Monitors the real-time formation of crystalline or amorphous solid products from a reaction mixture. | Applicable for studying the transformation of this compound into solid-state materials like thin films or nanocrystals. | acs.org |
Leveraging Machine Learning and Artificial Intelligence for this compound Research and Development
While direct application of Artificial Intelligence (AI) to this compound is still an emerging area, the broader field of materials science has seen a revolution driven by machine learning (ML). acm.orgresearchgate.net These powerful computational tools can accelerate discovery, optimize processes, and predict properties, offering a clear roadmap for future this compound research.
Potential applications of AI/ML in this context include:
Accelerated Discovery of Analogues : Machine learning models can be trained on existing data of known organotellurium compounds to predict the properties of new, hypothetical this compound analogues. acm.org This "in silico" screening can identify promising candidates for synthesis, focusing experimental efforts on compounds with the highest probability of possessing desired characteristics (e.g., optimal bandgap, thermal stability). This approach drastically reduces the time and cost associated with traditional trial-and-error discovery. acs.orgresearchgate.net
Optimization of Synthesis and Manufacturing : AI algorithms can analyze complex, multi-variable datasets from chemical reactions. By varying parameters like temperature, precursor concentration, and reaction time, an AI can build a model to predict the outcome (e.g., yield, nanocrystal size, film purity). This model can then be used to identify the optimal conditions for a specific process, a task that is often too complex for human intuition alone. researchgate.net
Inverse Design : A particularly exciting paradigm is inverse design, where the desired properties are specified first, and an AI algorithm then generates the chemical structure or material composition predicted to exhibit those properties. acm.org For this compound research, this could mean designing a novel analogue with a specific decomposition temperature for an ALD process or a specific electronic structure for a catalytic application.
Data Mining and Hypothesis Generation : AI can process vast amounts of scientific literature to find hidden correlations and generate new scientific hypotheses that may not be obvious to human researchers. acs.org This could uncover new potential applications for this compound or suggest novel synthetic pathways.
Q & A
Q. What statistical approaches are recommended for analyzing reproducibility in this compound synthesis yields?
- Methodological Answer : Use ANOVA to compare yields across multiple batches. Include error propagation analysis for key parameters (e.g., temperature fluctuations). Transparent reporting of failed experiments is critical to identify confounding variables .
Guidelines for Data Presentation
- Tables : Include raw kinetic data (e.g., rate constants ± SD) and computational parameters (basis sets, convergence criteria) in tables. Avoid redundancy with figures .
- Figures : Use Arrhenius plots, molecular orbital diagrams, or XRD crystallographic maps. Ensure axis labels adhere to IUPAC conventions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
